An In-depth Technical Guide to 2-Cyclohexylthiophene: Molecular Structure, Properties, and Applications
An In-depth Technical Guide to 2-Cyclohexylthiophene: Molecular Structure, Properties, and Applications
Introduction
Thiophene and its derivatives are cornerstone heterocyclic compounds in modern chemistry, renowned for their versatile applications ranging from pharmaceuticals to materials science. The thiophene ring is often considered a bioisostere of the benzene ring, making it a "privileged structure" in medicinal chemistry.[1][2] This guide focuses on 2-cyclohexylthiophene, a derivative where a bulky, aliphatic cyclohexane ring is appended to the thiophene core. This substitution significantly influences the molecule's steric and electronic properties, creating a unique chemical entity with distinct reactivity and potential applications. This document provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and analytical characterization, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Bonding
The aromaticity of the thiophene ring is due to the delocalization of six π-electrons (four from the double bonds and two from the sulfur atom's lone pair) across the five-membered ring. This aromatic character dictates much of its chemical reactivity. The C-S bonds in the thiophene ring are shorter than a typical single C-S bond, indicative of partial double bond character. The cyclohexyl group, being a saturated alkyl substituent, acts as a weak electron-donating group through an inductive effect, which can subtly influence the electron density of the thiophene ring.
Caption: 2D representation of the 2-cyclohexylthiophene molecular structure.
Physicochemical Properties
The physicochemical properties of 2-cyclohexylthiophene are dictated by the combination of the polarizable, aromatic thiophene ring and the nonpolar, aliphatic cyclohexane moiety. This duality imparts moderate lipophilicity. While specific experimental data for 2-cyclohexylthiophene is sparse, properties can be inferred from related structures like 2-hexylthiophene.[5][6]
| Property | Value / Description | Source |
| Molecular Formula | C₁₀H₁₄S | - |
| Molecular Weight | 166.28 g/mol | - |
| Appearance | Expected to be a colorless to pale yellow liquid | General observation for similar compounds |
| Boiling Point | Estimated to be in the range of 230-250 °C | Extrapolated from similar structures |
| Density | Estimated to be ~1.0 g/mL | Extrapolated from similar structures |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, toluene) | General chemical principles |
| LogP (Octanol/Water) | Estimated to be > 4 | Based on the lipophilic nature of the cyclohexyl and thiophene groups[5] |
Synthesis and Reaction Chemistry
The synthesis of 2-cyclohexylthiophene can be achieved through several established organometallic cross-coupling reactions. A common and reliable method involves the reaction of a Grignard reagent derived from a cyclohexyl halide with a 2-halothiophene, or vice versa.
Protocol 1: Synthesis via Grignard Cross-Coupling
This protocol describes a representative synthesis of 2-cyclohexylthiophene from 2-bromothiophene and cyclohexylmagnesium bromide.
Causality and Experimental Design:
-
Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture. Therefore, the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent quenching of the reagent and ensure a high yield.
-
Solvent Choice: Tetrahydrofuran (THF) is an excellent solvent for Grignard reactions as its ether oxygen atoms can coordinate to the magnesium center, stabilizing the Grignard reagent and facilitating its formation and reactivity.
-
Catalyst: While not always strictly necessary for this type of coupling, a catalyst like [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)) can significantly improve the reaction rate and yield by facilitating the transmetalation and reductive elimination steps of the catalytic cycle.
-
Work-up: The reaction is quenched with a weak acid (e.g., aqueous ammonium chloride) to protonate any remaining Grignard reagent and hydrolyze the magnesium salts, making them water-soluble for easy removal during the extraction phase.
Step-by-Step Methodology:
-
Apparatus Setup: A three-necked, round-bottom flask is flame-dried under vacuum and allowed to cool under a stream of dry nitrogen. The flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Grignard Reagent Formation: Magnesium turnings (1.2 eq) are placed in the flask. A small crystal of iodine is added as an initiator. A solution of cyclohexyl bromide (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated with gentle heating if necessary. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
Coupling Reaction: The Grignard solution is cooled to 0 °C. A solution of 2-bromothiophene (1.1 eq) in anhydrous THF is added dropwise. If a catalyst is used, NiCl₂(dppp) (0.01 eq) is added to the 2-bromothiophene solution before addition.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching and Work-up: After completion, the reaction is cooled in an ice bath and slowly quenched by the addition of saturated aqueous ammonium chloride solution.
-
Extraction: The mixture is transferred to a separatory funnel. Diethyl ether is added, and the organic layer is separated. The aqueous layer is extracted twice more with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure 2-cyclohexylthiophene.
Caption: Workflow for the synthesis of 2-cyclohexylthiophene via Grignard coupling.
Spectroscopic and Analytical Characterization
The structure of 2-cyclohexylthiophene is unequivocally confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of 2-cyclohexylthiophene.[7][8]
-
¹H NMR: The proton NMR spectrum will show distinct signals for the thiophene and cyclohexyl protons.
-
Thiophene Protons: Three signals in the aromatic region (typically δ 6.8-7.4 ppm) are expected. The proton at the 5-position will appear as a doublet of doublets due to coupling with the protons at positions 3 and 4. The protons at the 3 and 4-positions will also appear as doublets of doublets.
-
Cyclohexyl Protons: A series of complex, overlapping multiplets will be observed in the aliphatic region (typically δ 1.2-2.9 ppm). The methine proton on the carbon attached to the thiophene ring will be the most downfield of this group, likely appearing as a multiplet around δ 2.8 ppm.
-
-
¹³C NMR: The carbon NMR spectrum will show 10 distinct signals (assuming the chair flip of the cyclohexane is fast on the NMR timescale, leading to 4 signals for the cyclohexane ring and 6 for the thiophene-plus-substituent carbons).
-
Thiophene Carbons: Four signals in the aromatic region (δ 120-150 ppm). The carbon atom attached to the cyclohexyl group (C2) will be the most downfield of the thiophene carbons.
-
Cyclohexyl Carbons: Four signals in the aliphatic region (δ 25-45 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[9][10] The spectrum of 2-cyclohexylthiophene will be characterized by:
-
C-H Stretching (sp²): A sharp peak just above 3000 cm⁻¹ (typically 3100-3050 cm⁻¹) corresponding to the C-H bonds on the aromatic thiophene ring.[11]
-
C-H Stretching (sp³): Strong, sharp peaks just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) corresponding to the C-H bonds of the cyclohexane ring.
-
C=C Stretching: A peak in the 1600-1450 cm⁻¹ region due to the aromatic C=C stretching vibrations within the thiophene ring.
-
C-H Bending: Various bands in the fingerprint region (< 1500 cm⁻¹) corresponding to the bending vibrations of the C-H bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion: The electron ionization (EI) mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 166.
-
Fragmentation: Key fragmentation pathways would include the loss of the cyclohexyl radical (M - 83) to give the thienyl cation at m/z = 83, and fragmentation of the cyclohexane ring itself, such as the loss of ethylene (M - 28).
Applications and Research Significance
The unique combination of an aromatic heterocycle and a bulky aliphatic group makes 2-cyclohexylthiophene and its derivatives interesting candidates for several fields.
-
Drug Development: The thiophene nucleus is a key component in numerous marketed drugs, including antipsychotics, anticoagulants, and antifungal agents.[12] The cyclohexyl group can enhance lipophilicity, which may improve membrane permeability and pharmacokinetic properties. Substituted 2-aminothiophenes, which can be derived from precursors like 2-cyclohexylthiophene, are used as allosteric enhancers of adenosine receptors and have shown antimicrobial and anti-inflammatory activities.[1][13] The steric bulk of the cyclohexyl group can also be used to probe the size and shape of receptor binding pockets.
-
Materials Science: Thiophene-based polymers are widely studied for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of a bulky, non-planar substituent like a cyclohexyl group can disrupt π-π stacking between polymer chains. This can alter the material's morphology, solubility, and electronic properties, providing a tool to fine-tune the performance of these advanced materials.
-
Agrochemicals: The structural motifs found in 2-cyclohexylthiophene are also present in some pesticides and herbicides. The thiophene ring can provide a stable scaffold that is amenable to further functionalization to develop new crop protection agents.
Safety and Handling
2-Cyclohexylthiophene should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is expected to be combustible and should be kept away from ignition sources. Consult the Material Safety Data Sheet (MSDS) for specific handling and disposal information.
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